2-Cyano-3-(2,6-difluorophenyl)propionic Acid
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Overview
Description
2-Cyano-3-(2,6-difluorophenyl)propionic Acid is an organic compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.16 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Cyano-3-(2,6-difluorophenyl)propionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-Cyano-3-(2,6-difluorophenyl)propionic Acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various physiological effects .
Comparison with Similar Compounds
2-Cyano-3-(2,6-difluorophenyl)propionic Acid can be compared with other similar compounds, such as:
3-(2,4-Difluorophenyl)propionic Acid: Lacks the cyano group, resulting in different reactivity and applications.
3-(2-Fluorophenyl)propionic Acid: Contains only one fluorine atom, leading to variations in chemical properties and biological activity.
2-Cyano-3-(2,6-difluorophenyl)propanoic Acid: A closely related compound with similar structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2044707-22-2 |
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Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-cyano-3-(2,6-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-3,6H,4H2,(H,14,15) |
InChI Key |
CJVGYPIQMUITHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C#N)C(=O)O)F |
Origin of Product |
United States |
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